molecular formula C8H16N2O2 B2727020 3-[3-(Dimethylamino)propyl]-1,3-oxazolidin-2-one CAS No. 807290-95-5

3-[3-(Dimethylamino)propyl]-1,3-oxazolidin-2-one

Cat. No. B2727020
CAS RN: 807290-95-5
M. Wt: 172.228
InChI Key: ZMRLOCSMPUJZNL-UHFFFAOYSA-N
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Description

“3-[3-(Dimethylamino)propyl]-1,3-oxazolidin-2-one” is a chemical compound with the CAS Number: 807290-95-5. It has a molecular weight of 172.23 and its IUPAC name is 3-(3-(dimethylamino)propyl)oxazolidin-2-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16N2O2/c1-9(2)4-3-5-10-6-7-12-8(10)11/h3-7H2,1-2H3 . This indicates that the compound has a complex structure involving carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms.


Physical And Chemical Properties Analysis

This compound is stored at a temperature of 4 degrees Celsius. The compound’s molecular weight is 172.23 .

Scientific Research Applications

Gold(I)-Catalyzed Cycloadditions

3-(Propa-1,2-dien-1-yl)oxazolidin-2-one, a closely related derivative, has shown efficiency as a two-carbon partner in gold-catalyzed [2+2] cycloadditions with alkenes. This transformation offers a straightforward route to highly substituted cyclobutane derivatives, featuring complete regio- and stereocontrol, highlighting its potential in creating complex molecular structures (Hélio Faustino et al., 2012).

Crystal Structure and Protective Groups

Oxazolidin-2-ones serve as protective groups for 1,2-amino alcohols and as chiral auxiliaries, showcasing their utility in stereochemical control and synthesis. The study of their crystal structures reveals insights into weak interactions such as hydrogen bonds and π-π stacking, which play critical roles in the assembly and properties of molecular architectures (T. C. Nogueira et al., 2015).

Asymmetric Aminohydroxylation

Chiral oxazolidin-2-ones are valuable chiral auxiliaries in asymmetric synthesis, with various derivatives displaying significant biological activity. A practical one-pot preparation technique for chiral 4,5-disubstituted oxazolidan-2-ones has been developed, showcasing the compound's significance in efficient and scalable synthetic methodologies (N. Barta et al., 2000).

Silver-Catalyzed Synthesis

A silver-catalyzed process for synthesizing oxazolidin-2-ones from propargylic alcohols and phenyl isocyanate has been developed, enabling highly Z-selective syntheses. This highlights the role of silver as a π-Lewis acid in activating triple bonds, further emphasizing the compound's utility in generating oxazolidinones with high selectivity (K. Sekine et al., 2015).

Antibacterial Applications

Research into oxazolidinones like MRX-I has shown their significance as antibacterial agents with a class safety profile superior to existing treatments. These compounds exhibit high activity against Gram-positive pathogens while minimizing potential for myelosuppression and monoamine oxidase inhibition, marking their importance in developing new antibacterial therapies (M. Gordeev et al., 2014).

Nonlinear Optical Properties

The study of novel chalcone derivatives related to 3-[3-(Dimethylamino)propyl]-1,3-oxazolidin-2-one has revealed potential applications in nonlinear optics. These compounds exhibit behavior such as saturable absorption to reverse saturable absorption at varying excitation intensities, suggesting their utility in optical devices and limiters (K. Rahulan et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-[3-(dimethylamino)propyl]-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-9(2)4-3-5-10-6-7-12-8(10)11/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRLOCSMPUJZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

807290-95-5
Record name 3-[3-(dimethylamino)propyl]-1,3-oxazolidin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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